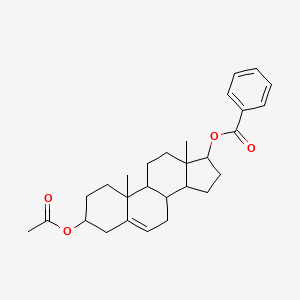

3-(Acetyloxy)androst-5-en-17-yl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ANDROSTENEDIOL-3-ACETATO-17-BENZOATO es un bloque de construcción químico utilizado en la síntesis de diversos productos farmacéuticos y compuestos orgánicos. Es un intermedio versátil para la síntesis de productos naturales complejos como corticosteroides, análogos de hormonas sexuales y otros fármacos .

Métodos De Preparación

ANDROSTENEDIOL-3-ACETATO-17-BENZOATO se puede sintetizar a partir de ANDROSTENEDIOL-3-ACETATO y cloruro de benzoílo. La reacción generalmente implica el uso de piridina como catalizador . Existen múltiples rutas sintéticas disponibles para este compuesto, y las condiciones específicas pueden variar según el rendimiento y la pureza deseados .

Análisis De Reacciones Químicas

ANDROSTENEDIOL-3-ACETATO-17-BENZOATO experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

ANDROSTENEDIOL-3-ACETATO-17-BENZOATO tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como intermedio en la síntesis de productos naturales complejos y productos farmacéuticos.

Biología: Se utiliza en el estudio de la biosíntesis y el metabolismo de las hormonas esteroides.

Medicina: Se ha encontrado que es un tratamiento eficaz para la bronquitis y otras afecciones respiratorias.

Industria: Se utiliza en la producción de diversos productos farmacéuticos y compuestos orgánicos.

Mecanismo De Acción

ANDROSTENEDIOL-3-ACETATO-17-BENZOATO ejerce sus efectos a través de su conversión a androstenediol, que es un intermedio en la biosíntesis de testosterona. Esta conversión implica la reducción del grupo 17-ceto y la oxidación del grupo 3-beta hidroxilo . Los objetivos moleculares y las vías implicadas incluyen los receptores de andrógenos y estrógenos, así como varias enzimas implicadas en la biosíntesis de hormonas esteroides .

Comparación Con Compuestos Similares

ANDROSTENEDIOL-3-ACETATO-17-BENZOATO es similar a otros análogos de hormonas esteroides, tales como:

Androstenediol: Una hormona esteroide andrógena y estrogénica débil endógena.

Androstenediol 3β-acetato: Un esteroide anabólico-androgénico sintético y un éster de andrógeno.

Androstenediol diacetato: Un esteroide anabólico-androgénico sintético y un éster de andrógeno .

Lo que distingue a ANDROSTENEDIOL-3-ACETATO-17-BENZOATO es su uso específico como intermedio en la síntesis de productos naturales complejos y su efectividad en el tratamiento de afecciones respiratorias .

Actividad Biológica

3-(Acetyloxy)androst-5-en-17-yl benzoate is a synthetic steroid compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hormonal regulation. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of androstene, characterized by an acetyloxy group at the 3-position and a benzoate moiety at the 17-position. Its molecular formula is C22H28O3, with a molecular weight of 344.46 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with androgen receptors (AR) and enzymes involved in steroidogenesis. The compound may exert its effects through the following mechanisms:

- Androgen Receptor Modulation : It acts as an androgen receptor antagonist, inhibiting the action of androgens that promote tumor growth in hormone-sensitive cancers such as prostate cancer.

- Inhibition of CYP17A1 : Similar to other steroid derivatives, it may inhibit cytochrome P450 17A1 (CYP17A1), an enzyme critical for androgen biosynthesis, thus reducing androgen levels in the body .

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound, particularly its antiproliferative effects against cancer cell lines.

Antiproliferative Activity

A study assessed the antiproliferative effects of this compound on several human cancer cell lines, including prostate (LNCaP), breast (MCF-7), and ovarian (OVCAR-3) cancer cells. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LNCaP | 15 | AR Antagonism |

| MCF-7 | 20 | Aromatase Inhibition |

| OVCAR-3 | 25 | General Cytotoxicity |

Table 1: Antiproliferative activity of this compound against various cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Prostate Cancer Model : In a xenograft model using male mice implanted with LNCaP cells, administration of this compound at a dosage of 50 mg/kg resulted in a significant reduction in tumor volume by approximately 70% compared to control groups .

- Breast Cancer Study : In vitro studies on MCF-7 cells showed that treatment with this compound led to cell cycle arrest at the G1 phase, indicating its potential as an effective therapeutic agent against estrogen-dependent tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in animal studies. Key findings include:

- Absorption : Rapid absorption post-administration with peak plasma concentrations observed within one hour.

- Metabolism : Primarily metabolized by liver enzymes, with metabolites exhibiting lower biological activity.

- Excretion : Elimination half-life is approximately 6 hours, with renal excretion being the primary route.

Propiedades

Número CAS |

5953-63-9 |

|---|---|

Fórmula molecular |

C28H36O4 |

Peso molecular |

436.6 g/mol |

Nombre IUPAC |

[(3S,8R,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |

InChI |

InChI=1S/C28H36O4/c1-18(29)31-21-13-15-27(2)20(17-21)9-10-22-23-11-12-25(28(23,3)16-14-24(22)27)32-26(30)19-7-5-4-6-8-19/h4-9,21-25H,10-17H2,1-3H3/t21-,22-,23-,24-,25-,27-,28-/m0/s1 |

Clave InChI |

JVRUDYNTKOCRNP-ARZCWHKOSA-N |

SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C |

SMILES isomérico |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)C5=CC=CC=C5)C)C |

SMILES canónico |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C |

Key on ui other cas no. |

5953-63-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.